6-Chloro-7-methyl-1,3-benzothiazole
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Overview
Description
6-Chloro-7-methyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups on the benzothiazole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-1,3-benzothiazole can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with chloroacetyl chloride under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Another approach involves the cyclization of 2-chloroaniline with carbon disulfide and methyl iodide. This reaction is carried out in the presence of a strong base like sodium hydride or potassium tert-butoxide, followed by oxidation with hydrogen peroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation and one-pot multicomponent reactions has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
6-Chloro-7-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular and anti-inflammatory agent
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-7-methyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase. The compound binds to the active sites of these enzymes, disrupting their function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-1,2-benzisothiazole-3-carboxylic acid
- 2-Amino-6-thiocyanatobenzothiazole
- 6-Chlorobenzo[d]thiazol-2-ylhydrazine carboxamide
Uniqueness
6-Chloro-7-methyl-1,3-benzothiazole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups on the benzothiazole ring enhances its reactivity and potential for diverse applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
75804-80-7 |
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Molecular Formula |
C8H6ClNS |
Molecular Weight |
183.66 g/mol |
IUPAC Name |
6-chloro-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H6ClNS/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,1H3 |
InChI Key |
RWJZYNVAFOZMKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1SC=N2)Cl |
Origin of Product |
United States |
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